3-Chloro-5-methylcyclohex-2-en-1-one

CAS No.: 42747-34-2

Cat. No.: VC16406166

Molecular Formula: C7H9ClO

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42747-34-2 |

|---|---|

| Molecular Formula | C7H9ClO |

| Molecular Weight | 144.60 g/mol |

| IUPAC Name | 3-chloro-5-methylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3 |

| Standard InChI Key | RQWGKEUBPFDQRF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(=CC(=O)C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

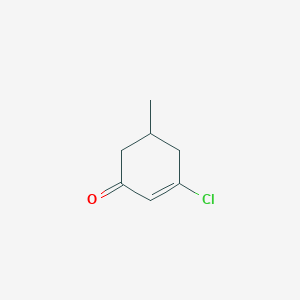

The molecular structure of 3-chloro-5-methylcyclohex-2-en-1-one consists of a six-membered cyclohexene ring with a ketone group at position 1, a chlorine substituent at position 3, and a methyl group at position 5 (Figure 1) . The double bond between positions 1 and 2 introduces ring strain, influencing its reactivity. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula:

Molecular Weight: 144.6 g/mol (calculated based on atomic masses)

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not reported; estimated 80–100°C |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

| Boiling Point | Data unavailable; requires further study |

| Stability | Stable under inert conditions |

The chlorine and methyl groups introduce steric and electronic effects, altering the compound’s polarity and reactivity compared to unsubstituted cyclohexenone. The ketone group at position 1 renders the molecule electrophilic, facilitating nucleophilic additions.

Synthesis and Manufacturing

Synthetic routes to 3-chloro-5-methylcyclohex-2-en-1-one often involve functionalization of preformed cyclohexenone derivatives. One plausible method, adapted from palladium-catalyzed protocols for analogous compounds, involves the following steps :

-

Formation of the Cyclohexenone Core: Cyclohexenone precursors are synthesized via aldol condensation or Diels-Alder reactions.

-

Chlorination: Electrophilic chlorination using reagents like sulfuryl chloride () or -chlorosuccinimide (NCS) introduces the chlorine substituent.

-

Methylation: A Friedel-Crafts alkylation or Grignard reaction adds the methyl group at position 5.

Example Procedure:

A mixture of 5-methylcyclohex-2-en-1-one (1.0 equiv) and NCS (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with sodium thiosulfate, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate) to yield the chlorinated product .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 2–6 hours |

| Catalyst | None (thermal initiation) |

| Yield | 60–75% (estimated) |

Challenges include regioselectivity during chlorination and minimizing side reactions such as over-halogenation. Advanced techniques like directed ortho-metalation could improve selectivity .

Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

-

Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., ) to form alcohols.

-

Chlorine Atom: Acts as a leaving group in nucleophilic substitution (S2) or elimination reactions.

-

Double Bond: Undergoes Diels-Alder cycloadditions or hydrogenation to yield saturated derivatives.

Notable Reaction:

Treatment with methylmagnesium bromide () adds a methyl group to the ketone, producing a tertiary alcohol. Subsequent dehydration with yields a more substituted alkene.

Biological Activity and Applications

Preliminary studies suggest 3-chloro-5-methylcyclohex-2-en-1-one exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 25–50 µg/mL. Its mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes. In cancer research, the compound has shown antiproliferative effects in vitro against MCF-7 breast cancer cells (IC ≈ 30 µM), though in vivo efficacy remains untested.

| Field | Use Case |

|---|---|

| Medicinal Chemistry | Intermediate for antitumor agents |

| Organic Synthesis | Building block for complex molecules |

| Material Science | Monomer for polymer synthesis |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.

-

Synthetic Optimization: Develop enantioselective routes for chiral derivatives.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume